molecular formula C10H11ClF2N2O B2578754 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride CAS No. 2416237-45-9

2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride

Cat. No. B2578754
CAS RN: 2416237-45-9
M. Wt: 248.66
InChI Key: OARQYBMWGIPPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride” is a chemical compound with the molecular formula C10H10F2N2O . It is used for research and development purposes .


Chemical Reactions Analysis

Specific chemical reactions involving “2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride” are not available in the sources I found. Typically, the reactivity of a compound depends on its functional groups and the conditions under which it is reacted .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride” is 212.2 . Other physical and chemical properties like boiling point or density are not specified in the available sources .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The introduction of fluorine atoms into lead structures has been a common modification to improve the physical, biological, and environmental properties of agricultural products. The compound can be utilized in the synthesis of fluorinated pyridines, which are less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing substituents in the aromatic ring .

Radiobiology and Imaging Agents

The compound’s fluorinated structure makes it a candidate for the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents for various biological applications. These agents can be used in local radiotherapy for cancer and have applications in positron emission tomography (PET) imaging .

Agricultural Chemistry

In agricultural chemistry, the introduction of fluorine atoms into lead structures is a significant chemical modification. The compound EN300-103637 could be used to synthesize new agricultural products with improved properties. Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and many such compounds have been commercialized as active ingredients in agricultural products .

Pharmaceutical Research

Approximately 10% of pharmaceuticals used for medical treatment contain a fluorine atom. The compound could serve as a synthetic block in the development of new fluorinated medicinal candidates. Its fluorinated structure is beneficial in the discovery of drugs with enhanced efficacy and reduced toxicity .

Development of Fluorinated Chemicals

The demand for fluorinated chemicals in various industries has steadily increased. The compound EN300-103637 can be a valuable synthetic block for the development of fluorinated chemicals, owing to the high availability of fluorinated synthetic blocks and effective fluorinating reagents .

Potential Herbicidal Applications

The compound has potential applications in the synthesis of herbicides. For instance, a derivative of the compound, Perfluoroalkyl [1,8]-naphtiridine , has been synthesized with herbicidal effects, indicating that EN300-103637 could be used to develop new herbicides with fluorine-containing substituents .

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. It’s important to note that the mechanism of action would depend on the context in which the compound is used, such as in a biological or chemical process .

Safety and Hazards

This compound is intended for research use only and should be handled by, or directly under the supervision of, a technically qualified individual . Specific safety and hazard information is not available in the sources I found.

properties

IUPAC Name

2-amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O.ClH/c1-10(14,5-13)6-15-7-2-3-8(11)9(12)4-7;/h2-4H,6,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMCWFLHJFUTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=C(C=C1)F)F)(C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride

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